Nitrone, alpha-(p-methoxyphenyl)-N-phenyl-

Übersicht

Beschreibung

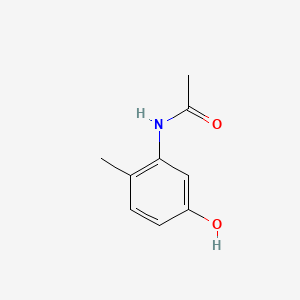

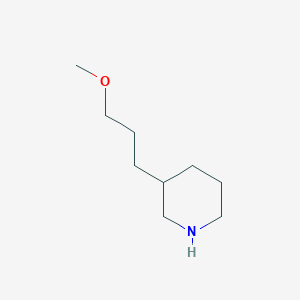

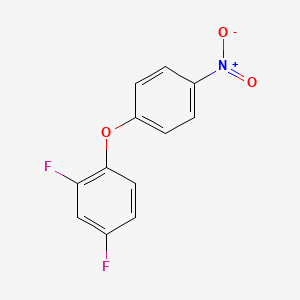

Nitrone, alpha-(p-methoxyphenyl)-N-phenyl- is a type of nitrone compound that has been studied for its potential use in scientific research applications. Nitrones are a class of organic compounds that contain a nitrogen atom in a three-membered ring structure with two adjacent carbon groups. The alpha-(p-methoxyphenyl)-N-phenyl- nitrone is a particular type of nitrone that contains a phenyl ring with a p-methoxyphenyl group attached to the nitrogen atom. This compound has been studied for its potential use in scientific research applications due to its unique structure and properties.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Nitrones, including NXY-059 and PBN (alpha-phenyl-N-tert-butyl nitrone), have demonstrated neuroprotective effects in models of cerebral ischemia. NXY-059, with its enhanced solubility compared to PBN, showed significant reduction in infarct volume when administered after focal cerebral ischemia in rats, suggesting its potential in treating stroke due to its ability to penetrate the blood-brain barrier and influence delayed events leading to infarction (S. Kuroda et al., 1999).

Radical Trapping and Antioxidant Properties

Nitrones act as effective spin traps and antioxidants. A study by Craig E. Thomas et al. (1996) explored novel cyclic variants of PBN, which were found to be more potent inhibitors of lipid peroxidation than PBN itself, indicating their potential as superior radical scavengers in oxidative stress conditions (Craig E. Thomas et al., 1996).

Anti-aging and Disease Prevention

PBN has been studied for its potential in anti-aging and preventing aging-related diseases. It has shown potent pharmacologic activities in models of diseases such as stroke, Alzheimer's, and cancer, by mitigating enhanced neuroinflammatory processes and reactive oxygen species production (R. Floyd et al., 2002; R. Floyd et al., 2008).

Suppression of Free Radical Production

PBN and related nitrones have been investigated for their ability to suppress free radical production, a property that contributes to their neuroprotective effects in ischemia-reperfusion injury models. Studies employing electron paramagnetic resonance (EPR) have demonstrated PBN's efficacy in attenuating radical adduct formation during such injuries, supporting its protective action (S. Sen & J. Phillis, 1993).

Cellular Protection Against Oxidative Stress

Research on α-aryl-N-aryl nitrones has shown that these compounds offer significant cytoprotection in human neuroblastoma cells under induced oxidative stress, highlighting their potential in treating oxidative stress-related conditions (A. C. Matias et al., 2016).

Anti-cancer Activity

Nitrones, particularly PBN and its derivatives, have displayed anti-cancer activity in experimental models. Their mechanisms may involve suppression of NO production and inhibition of NF-κB activation, suggesting a novel approach for cancer therapy (R. Floyd et al., 2011).

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-N-phenylmethanimine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-11H,1H3/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBHBSRKHBYUKU-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=[N+](/C2=CC=CC=C2)\[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrone, alpha-(p-methoxyphenyl)-N-phenyl- | |

CAS RN |

3585-93-1 | |

| Record name | Benzenamine, N-((4-methoxyphenyl)methylene)-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Pyridin-4-ylmethyl)amino]butan-1-ol](/img/structure/B1622780.png)

![2-Methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1622784.png)

![4-[[4-(Diphenylmethyl)piperazin-1-YL]methyl]-N-ethyl-2-nitroaniline](/img/structure/B1622797.png)